2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone
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Overview
Description
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone is an organic compound that features a pyridine ring, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Pyridine and p-Tolyl Groups: The final step involves coupling the thioether intermediate with pyridine and p-tolyl groups using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced at various positions, particularly at the oxadiazole ring, to form different reduced derivatives.
Substitution: The aromatic rings (pyridine and p-tolyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone varies depending on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases or DNA.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethanone: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(p-tolyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and oxadiazole rings, along with the thioether linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-2-4-12(5-3-11)14(20)10-22-16-19-18-15(21-16)13-6-8-17-9-7-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHXUJNZEAGERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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